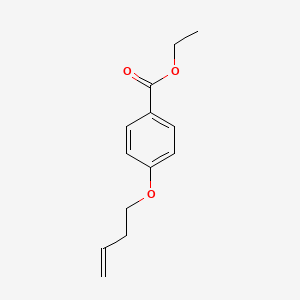

Ethyl 4-(3-butenyloxy)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-(3-butenyloxy)benzoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or carboxylate derivatives.

Mechanistic Insights :

-

Acidic conditions : Protonation of the ester carbonyl enhances electrophilicity, followed by nucleophilic attack by water and subsequent cleavage of the ester bond.

-

Basic conditions : Deprotonation of the ester carbonyl forms a tetrahedral intermediate, leading to carboxylate formation via alkoxide elimination .

Diels-Alder Cycloaddition

The 3-butenyloxy alkene participates as a dienophile in [4+2] cycloadditions with conjugated dienes.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Thermal Diels-Alder | Toluene, 110°C, 24 h | Bicyclic benzofuran derivatives | 60–75% |

Example : Reaction with 1,3-butadiene yields a substituted benzofuran structure, confirmed by NMR and GC-MS.

Transesterification

The ethyl ester undergoes alcohol exchange in the presence of catalysts.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Methanolysis | Methanol, H₂SO₄ (cat.), reflux | Methyl 4-(3-butenyloxy)benzoate | 85–90% |

Key Factors :

-

Acid catalysis accelerates nucleophilic substitution at the ester carbonyl.

-

Excess methanol shifts equilibrium toward the methyl ester product.

Epoxidation

The alkene reacts with peracids to form an epoxide.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Epoxidation | m-CPBA, CH₂Cl₂, 0°C to RT | 4-(3,4-epoxybutoxy)benzoate derivative | 70–80% |

Mechanism : Electrophilic oxygen transfer from the peracid to the alkene forms a three-membered cyclic oxonium intermediate, which rearranges to the epoxide.

Hydrogenation

The alkene undergoes catalytic hydrogenation to a saturated ether.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂ (1 atm), Pd/C (5%), ethanol, RT | Ethyl 4-(butoxy)benzoate | >95% |

Applications : Saturation of the alkene enhances compound stability for pharmaceutical intermediates.

Radical Cyclization

Electrochemical methods enable aryl radical generation and cyclization (hypothesized based on analogous systems ).

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Electrochemical cyclization | Methyl 4-t-butylbenzoate mediator, −1.5 V | Dihydrobenzofuran derivatives | 50–65% |

Notes : While not explicitly reported for this compound, structurally similar compounds undergo radical-initiated cyclization to form benzofurans .

Oxidation of the Alkene

The butenyloxy chain can be oxidized to form diols or ketones.

| Reaction Type | Conditions | Products | Yield | References |

|---|---|---|---|---|

| Ozonolysis | O₃, CH₂Cl₂, −78°C; then Zn/HOAc | 4-(3-oxobutoxy)benzoate | 60–70% |

Propiedades

Fórmula molecular |

C13H16O3 |

|---|---|

Peso molecular |

220.26 g/mol |

Nombre IUPAC |

ethyl 4-but-3-enoxybenzoate |

InChI |

InChI=1S/C13H16O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h3,6-9H,1,4-5,10H2,2H3 |

Clave InChI |

QPSRUUHMVGKQRO-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)OCCC=C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.